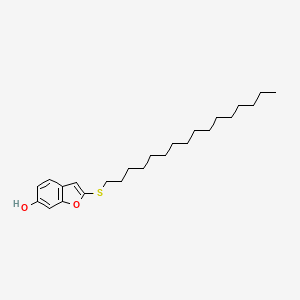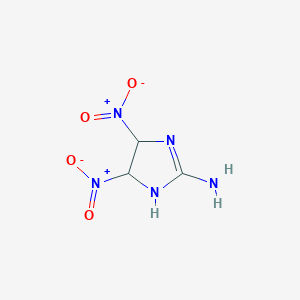
(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol typically involves multiple steps, including the formation of the dodeca-6,8-dien backbone and the introduction of the sulfonyl and hydroxyl groups. Common synthetic routes may include:
Formation of the Diene Backbone: This can be achieved through a series of reactions such as Wittig reactions or olefin metathesis.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diene moiety can be reduced to form a saturated hydrocarbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts such as Pd/C (Palladium on carbon) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol: can be compared with other sulfonyl-containing compounds or dienes.
Unique Features: The combination of the sulfonyl group with the diene and hydroxyl functionalities makes it unique.
List of Similar Compounds
- This compound
- (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-one
- (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-thiol
Eigenschaften
CAS-Nummer |
198987-23-4 |
|---|---|
Molekularformel |
C19H28O3S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5R)-7-(4-methylphenyl)sulfonyldodeca-6,8-dien-5-ol |
InChI |
InChI=1S/C19H28O3S/c1-4-6-8-10-19(15-17(20)9-7-5-2)23(21,22)18-13-11-16(3)12-14-18/h8,10-15,17,20H,4-7,9H2,1-3H3/t17-/m1/s1 |
InChI-Schlüssel |
WMHROUDMXDSYHU-QGZVFWFLSA-N |
Isomerische SMILES |
CCCC[C@H](C=C(C=CCCC)S(=O)(=O)C1=CC=C(C=C1)C)O |
Kanonische SMILES |
CCCCC(C=C(C=CCCC)S(=O)(=O)C1=CC=C(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)

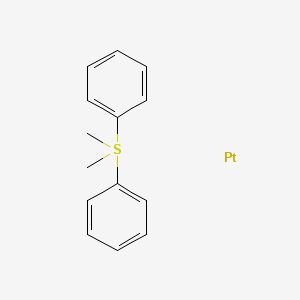
![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
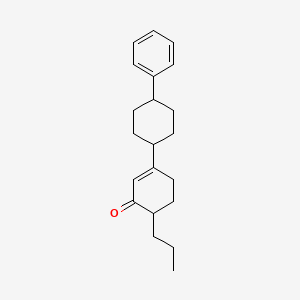


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
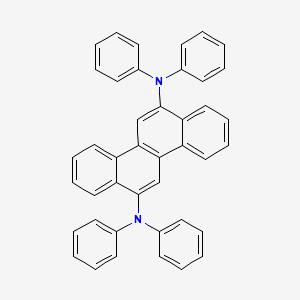
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)
